6,6-Dimethyl-2-phenylethynyl-7,8-dihydro-6H-quinolin-5-one 6,6-Dimethyl-2-phenylethynyl-7,8-dihydro-6H-quinolin-5-one MRZ-8676 is a selective, orally bioavailable, negative allosteric modulator of subtype 5 metabotropic glutamate receptors (mGluR5).
Brand Name: Vulcanchem
CAS No.: 872122-36-6
VCID: VC0536347
InChI: InChI=1S/C19H17NO/c1-19(2)13-12-17-16(18(19)21)11-10-15(20-17)9-8-14-6-4-3-5-7-14/h3-7,10-11H,12-13H2,1-2H3
SMILES: CC1(CCC2=C(C1=O)C=CC(=N2)C#CC3=CC=CC=C3)C
Molecular Formula: C19H17NO
Molecular Weight: 275.3 g/mol

6,6-Dimethyl-2-phenylethynyl-7,8-dihydro-6H-quinolin-5-one

CAS No.: 872122-36-6

Inhibitors

VCID: VC0536347

Molecular Formula: C19H17NO

Molecular Weight: 275.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

6,6-Dimethyl-2-phenylethynyl-7,8-dihydro-6H-quinolin-5-one - 872122-36-6

CAS No. 872122-36-6
Product Name 6,6-Dimethyl-2-phenylethynyl-7,8-dihydro-6H-quinolin-5-one
Molecular Formula C19H17NO
Molecular Weight 275.3 g/mol
IUPAC Name 6,6-dimethyl-2-(2-phenylethynyl)-7,8-dihydroquinolin-5-one
Standard InChI InChI=1S/C19H17NO/c1-19(2)13-12-17-16(18(19)21)11-10-15(20-17)9-8-14-6-4-3-5-7-14/h3-7,10-11H,12-13H2,1-2H3
Standard InChIKey GXHZJFOEDFUGMK-UHFFFAOYSA-N
SMILES CC1(CCC2=C(C1=O)C=CC(=N2)C#CC3=CC=CC=C3)C
Canonical SMILES CC1(CCC2=C(C1=O)C=CC(=N2)C#CC3=CC=CC=C3)C
Appearance Solid powder
Description MRZ-8676 is a selective, orally bioavailable, negative allosteric modulator of subtype 5 metabotropic glutamate receptors (mGluR5).
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 6,6-dimethyl-2-phenylethynyl-7,8-dihydro-6H-quinolin-5-one
MRZ-8676
Reference 1: Rascol O, Fox S, Gasparini F, Kenney C, Di Paolo T, Gomez-Mancilla B. Use of metabotropic glutamate 5-receptor antagonists for treatment of levodopa-induced dyskinesias. Parkinsonism Relat Disord. 2014 Sep;20(9):947-56. doi: 10.1016/j.parkreldis.2014.05.003. Epub 2014 May 14. Review. PubMed PMID: 24951359.
2: Dekundy A, Gravius A, Hechenberger M, Pietraszek M, Nagel J, Tober C, van der Elst M, Mela F, Parsons CG, Danysz W. Pharmacological characterization of MRZ-8676, a novel negative allosteric modulator of subtype 5 metabotropic glutamate receptors (mGluR5): focus on L: -DOPA-induced dyskinesia. J Neural Transm (Vienna). 2011 Dec;118(12):1703-16. doi: 10.1007/s00702-010-0526-0. Epub 2010 Dec 16. PubMed PMID: 21161716.
PubChem Compound 16065021
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator